molecular formula C13H11BrN2O2 B5664586 2-(4-bromophenoxy)-N-3-pyridinylacetamide CAS No. 5841-82-7

2-(4-bromophenoxy)-N-3-pyridinylacetamide

Cat. No. B5664586
CAS RN: 5841-82-7
M. Wt: 307.14 g/mol
InChI Key: TVYBCCJYLUIRBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-bromophenoxy)-N-3-pyridinylacetamide involves palladium-catalyzed cascade reactions and can result in complex structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones. These processes demonstrate the intricate methods used to create and modify this compound and related structures for various applications, highlighting the chemical flexibility and synthetic accessibility of such molecules (Ju Zhang, Xinying Zhang, Xuesen Fan, 2016).

Molecular Structure Analysis

The molecular structure of related bromophenyl compounds has been determined through X-ray diffraction, showcasing detailed intermolecular interactions and structural characteristics. For example, the structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol shows coplanarity between the bromophenol ring and imidazo[4,5-b]pyridine moiety, which is essential for understanding the molecular interactions and properties of these compounds (K. Ouari, 2015).

Chemical Reactions and Properties

The chemical behavior of bromophenyl and pyridinyl compounds includes various reactions such as palladium-catalyzed processes, bromination, and cyclization. These reactions are fundamental in the synthesis and modification of the compound, providing insights into its chemical reactivity and potential applications in different fields (Chen Xu, Hong-mei Li, Zhi-Qiang Xiao, et al., 2014).

properties

IUPAC Name

2-(4-bromophenoxy)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-3-5-12(6-4-10)18-9-13(17)16-11-2-1-7-15-8-11/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYBCCJYLUIRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353541
Record name STK094343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5841-82-7
Record name STK094343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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